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Introduction

The expanding capabilities of flow cytometry, particularly in multi-color analysis, demand a
broader range of fluorophores to minimize spectral overlap and enhance signal detection.
Near-infrared (NIR) dyes, such as Cyanine7.5 (Cy7.5), have become invaluable tools in this
regard.[1] Operating in the 700-900 nm spectral region, these dyes offer significant
advantages, including reduced autofluorescence from biological samples and deeper tissue
penetration, which is particularly beneficial for in vivo imaging applications that can be
correlated with flow cytometry data.[1][2]

This document provides detailed application notes and protocols for the use of Cy7.5-COOH
TEA, a carboxylic acid derivative of the Cy7.5 dye, in flow cytometry. While the N-
hydroxysuccinimide (NHS) ester form of cyanine dyes is more commonly used for direct
conjugation to primary amines on proteins, the carboxylic acid form offers the flexibility for
custom conjugation strategies, particularly through activation with carbodiimide chemistry.[3][4]
[51[6][71[8] We will detail the necessary activation steps, antibody conjugation, cell staining
procedures, and flow cytometric analysis.

Properties of Near-Infrared Dyes for Flow Cytometry

Near-infrared fluorophores are essential for expanding the multiplexing capabilities of modern
flow cytometers.[1] Many instruments are now equipped with red and near-infrared lasers (e.qg.,
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633 nm, 785 nm), enabling the detection of dyes like Cy7.5.[9][10]
Key Advantages of NIR Dyes:

o Reduced Autofluorescence: Cellular components like flavins and NADH exhibit natural
fluorescence, primarily in the blue to green spectrum. By using NIR dyes, the signal-to-noise
ratio is significantly improved as background autofluorescence is minimized.[1]

e Increased Panel Complexity: NIR dyes expand the available spectral space, allowing for the
addition of more parameters to a multi-color flow cytometry panel with less spectral overlap
with common fluorophores.[1]

» Photostability: Many NIR dyes exhibit good photostability, which is crucial for experiments
involving extended data acquisition or cell sorting.[2]

Quantitative Fluorophore Comparison

The selection of a fluorophore is often dependent on its brightness and the expression level of
the target antigen. The stain index is a common metric used to determine the relative
brightness of a fluorophore on a specific instrument, calculated by normalizing the separation
of positive and negative populations to the spread of the negative population.[11] While direct
comparisons can be instrument-dependent, the following table provides a summary of the
spectral properties and relative brightness of Cy7.5 and other common NIR fluorophores.

Excitation Max Emission Max Laser Line Relative
Fluorophore .

(nm) (nm) (nm) Brightness
Cy7.5 ~788 ~808 785 ). 8. 6. Side
Alexa Fluor 750 ~752 ~779 633/640, 785 .8, 0.6 $¢
APC-Cy7 650 (APC) ~767 633/640 1. 8.0.6.6.¢
PE-Cy7 488, 561 (PE) ~767 488, 561 1. 8.0.8.8 .4
Alexa Fluor 700 ~696 ~719 633/640 2. 8. 0.6 GA¢

Note: Relative brightness is a generalized representation. Tandem dyes like APC-Cy7 and PE-
Cy7 are exceptionally bright due to Forster resonance energy transfer (FRET) but are
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susceptible to degradation and uncoupling. Brightness can vary based on the instrument, laser
power, and filter sets.[12][13]

Experimental Protocols

Protocol 1: Activation of Cy7.5-COOH and Conjugation
to an Antibody

The carboxylic acid group on Cy7.5-COOH is not directly reactive with the primary amines
(e.g., lysine residues) on an antibody. It must first be activated to a more reactive intermediate,
typically a succinimidyl ester, using a carbodiimide such as 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-
NHS).[3][6] This two-step process minimizes protein cross-linking.[6]

Materials:

Cy7.5-COOH TEA

» Antibody (or other protein) to be labeled (in an amine-free buffer like PBS or MES)
o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e Sulfo-NHS (N-hydroxysulfosuccinimide)

e Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

o Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

e Anhydrous Dimethylsulfoxide (DMSO)

e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M Glycine

e Purification column (e.g., Sephadex G-25)

Procedure:

e Prepare Reagents:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://qb3.berkeley.edu/wp-content/uploads/2020/07/Flow-Cytometry-spectra_summary.pdf
https://cancer.iu.edu/pdf/flow-cytometry-fluorochrome-descriptions.pdf
https://www.echobiosystems.com/blog/general-protocol-for-coupling-biomolecules-to-carboxylate-particles-using-edcsulfo-nhs.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/134/899/edc-and-sulfo-nhs-application-note-mk.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/134/899/edc-and-sulfo-nhs-application-note-mk.pdf
https://www.benchchem.com/product/b15598406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Dissolve the antibody in Conjugation Buffer at a concentration of 2-5 mg/mL. Buffers
containing primary amines (like Tris) must be removed prior to conjugation.

o Prepare a 10 mg/mL stock solution of Cy7.5-COOH TEA in anhydrous DMSO.

o Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in cold
Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.[3]

o Activate Cy7.5-COOH:

o In a microcentrifuge tube, combine 10 pL of the Cy7.5-COOH stock solution with 10 pL of
EDC and 20 pL of Sulfo-NHS stock solutions.

o Add 60 pL of Activation Buffer to the mixture.
o Incubate for 15-30 minutes at room temperature, protected from light.
o Conjugate to Antibody:

o Add the activated Cy7.5-NHS ester mixture directly to your antibody solution. A molar ratio
of 10:1 to 20:1 (dye:antibody) is a good starting point for optimization.

o Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle
stirring or rotation, protected from light.

e Quench Reaction:

o Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50-100 pL of
1 M Tris-HCI per 1 mL of reaction mixture).

o Incubate for 15-30 minutes at room temperature.
e Purify the Conjugate:

o Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration
column (e.g., Sephadex G-25) pre-equilibrated with PBS.

o The first colored fraction to elute will be the Cy7.5-labeled antibody.
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o Collect the fractions and measure the absorbance at 280 nm (for protein) and ~788 nm
(for Cy7.5) to determine the degree of labeling (DOL).

Protocol 2: Staining Cells for Flow Cytometry Analysis

This protocol provides a general guideline for staining suspended cells with your custom Cy7.5-
conjugated antibody for cell surface markers.

Materials:
e Cell suspension (e.g., PBMCs, cultured cells) at 1 x 10"7 cells/mL
e Cy7.5-conjugated antibody
o Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
o Fc Receptor Blocking solution (optional, recommended for immune cells)
 Viability Dye (optional, e.g., DAPI, Propidium lodide, or a fixable viability dye)
e FACS tubes (5 mL round-bottom polystyrene tubes)
Procedure:
e Prepare Cells:
o Harvest cells and wash once with cold Flow Cytometry Staining Buffer.
o Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
o Resuspend the cell pellet in staining buffer to a concentration of 1 x 1077 cells/mL.
o Fc Receptor Block (Optional):
o Aliquot 100 pL of the cell suspension (1 x 1076 cells) into a FACS tube.

o Add Fc blocking solution according to the manufacturer's instructions and incubate for 10-
15 minutes at 4°C. Do not wash after this step.
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e Antibody Staining:

o Add the predetermined optimal amount of the Cy7.5-conjugated antibody to the cell
suspension.

o Gently vortex and incubate for 20-30 minutes at 4°C, protected from light.
e Wash:
o Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
o Repeat the wash step one more time.
 Viability Staining (Optional):

o If using a non-fixable viability dye like DAPI or PI, resuspend the cell pellet in 300-500 pL
of staining buffer and add the dye just prior to analysis. Do not wash after adding the
viability dye.

e Acquisition:
o Resuspend the final cell pellet in 300-500 puL of Flow Cytometry Staining Buffer.

o Acquire samples on a flow cytometer equipped with the appropriate lasers (e.g., 785 nm
or 633/640 nm) and emission filters for Cy7.5 (e.g., an 820/60 nm bandpass filter).

o Ensure proper voltage settings and compensation controls are used, especially in multi-
color panels.

Visualizations
Workflow and Pathway Diagrams
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Caption: Experimental workflow from Cy7.5-COOH activation to flow cytometry.
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Caption: Detecting a cell signaling component with a Cy7.5-labeled antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15598406?utm_src=pdf-body-img
https://www.benchchem.com/product/b15598406?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
2. chem.uci.edu [chem.uci.edu]

3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-
NHS [echobiosystems.com]

4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]

5. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of
conjugation kinetics in microfluidic channels and characterization of chemical over-exposure
in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nim.nih.gov]

6. sigmaaldrich.com [sigmaaldrich.com]
7. researchgate.net [researchgate.net]
8. bidmc.org [bidmc.org]

9. Visible and Near Infrared Fluorescence Spectral Flow Cytometry - PMC
[pmc.ncbi.nlm.nih.gov]

10. analyticalscience.wiley.com [analyticalscience.wiley.com]

11. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
12. gb3.berkeley.edu [gb3.berkeley.edu]

13. cancer.iu.edu [cancer.iu.edu]

To cite this document: BenchChem. [Application Notes: Utilizing Cy7.5-COOH TEA in
Advanced Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598406#using-cy7-5-cooh-tea-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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